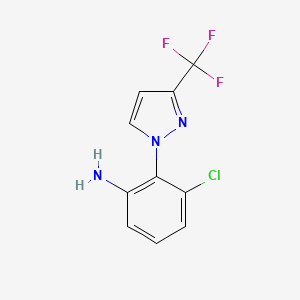

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline

Description

Properties

IUPAC Name |

3-chloro-2-[3-(trifluoromethyl)pyrazol-1-yl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N3/c11-6-2-1-3-7(15)9(6)17-5-4-8(16-17)10(12,13)14/h1-5H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFUZJHFQZWAAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Coupling with Chloroaniline: The final step involves coupling the trifluoromethyl-substituted pyrazole with 3-chloroaniline using a suitable coupling agent like palladium catalysts in a Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.

Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Nitro or nitroso derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline depends on its specific application:

Molecular Targets: It may target enzymes or receptors involved in critical biological pathways, such as kinases or G-protein-coupled receptors.

Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula : C₁₀H₇ClF₃N₃

- Molecular Weight : 261.64 g/mol

- CAS Number : 1006319-39-6

- Purity : Typically ≥95% (as reported in commercial and synthetic contexts) .

Structural Features :

The compound consists of an aniline ring substituted at the 2-position with a 3-(trifluoromethyl)-1H-pyrazole group and at the 3-position with a chlorine atom. The trifluoromethyl (-CF₃) group confers high electronegativity and metabolic stability, while the chlorine influences electronic distribution and steric interactions .

Its analogs are explored as modulators of biological targets, including enzymes and receptors .

Structural Analogs and Substituent Effects

Key analogs are compared based on substituent position, functional groups, and physicochemical properties (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

Fluorine substitution (e.g., 5-fluoro analog) introduces stronger electron-withdrawing effects, which may enhance reactivity but reduce solubility .

Incorporation of an oxadiazole ring (compound 17 in ) enhances metabolic stability due to the rigid, planar structure .

Trifluoromethyl vs. Methyl Groups :

- Analogs with methyl groups (e.g., 3-chloro-4-(3-methyl-1H-pyrazol-1-yl)aniline) exhibit lower electronegativity, reducing metabolic stability compared to CF₃-containing compounds .

Biological Activity

3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline, with the CAS number 1006961-96-1, is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other relevant pharmacological profiles based on diverse research findings.

- Molecular Formula : C10H7ClF3N3

- Molecular Weight : 261.63 g/mol

- CAS Number : 1006961-96-1

Biological Activity Overview

The biological activity of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has been investigated in various studies, revealing its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of trifluoromethyl phenyl-pyrazole compounds have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds exhibited low minimum inhibitory concentrations (MICs), indicating potent antimicrobial properties.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline | < 0.5 | Staphylococcus aureus |

| Other derivatives | < 0.5 | Enterococcus faecalis |

The compound has demonstrated a bactericidal effect in time-kill assays and moderate inhibition of biofilm formation, which is crucial for treating infections associated with biofilms.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes.

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline | 5.40 (COX-1), 0.01 (COX-2) | COX enzymes |

This compound's selectivity for COX-2 over COX-1 suggests it may have fewer gastrointestinal side effects compared to non-selective NSAIDs.

Case Studies

Several case studies have been conducted to assess the efficacy of pyrazole derivatives in clinical settings:

-

Study on Antimicrobial Efficacy :

- A collection of pyrazole derivatives was synthesized and tested against various bacterial strains.

- Results indicated that compounds similar to 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline were effective against resistant strains of bacteria.

-

Anti-inflammatory Research :

- In vivo studies demonstrated significant reduction in inflammation markers in animal models treated with the compound.

- The observed effects were comparable to those seen with standard anti-inflammatory drugs like diclofenac.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.